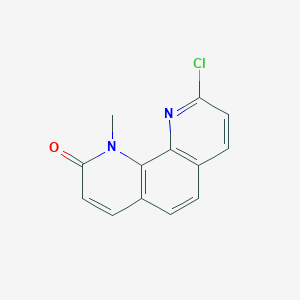

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. The compound is officially designated under Chemical Abstracts Service number 29176-54-3, establishing its unique chemical identity within global databases. The molecular structure features a phenanthroline core system with specific substitutions: a chlorine atom at position 9, a methyl group at position 1, and a ketone functionality at position 2.

The structural classification places this compound within the broader category of nitrogen-containing heterocycles, specifically as a member of the phenanthroline family. The molecular framework consists of three fused aromatic rings, with nitrogen atoms occupying positions 1 and 10 of the parent phenanthroline structure. The Strategic Molecular Identification of Ligand Environment structure reveals the compound's ability to serve as a bidentate ligand through its nitrogen donor atoms, while the chlorine and methyl substituents modify its electronic properties and coordination behavior.

Table 1: Structural and Physical Properties of this compound

The compound's structural features contribute significantly to its chemical behavior and applications. The presence of the chlorine atom at position 9 introduces electron-withdrawing characteristics that influence the electron density distribution across the aromatic system. The methyl group at position 1 provides steric hindrance and electronic donation, while the ketone functionality at position 2 creates additional coordination possibilities and affects the overall molecular geometry.

Historical Context of Phenanthroline Derivatives in Coordination Chemistry

The development of phenanthroline derivatives in coordination chemistry traces back to fundamental discoveries in ligand design and metal complex formation. 1,10-Phenanthroline itself emerged as one of the most popular ligands ever utilized in coordination chemistry due to its strong affinity for a wide range of metals with various oxidation states. The polyaromatic structure of phenanthroline provides robustness and rigidity, leading to intriguing features in numerous fields including luminescent coordination scaffolds, catalysis, and supramolecular chemistry.

Historical investigations revealed that phenanthroline derivatives form stable complexes with metal ions through bidentate coordination, where the two nitrogen atoms serve as donor sites. The classical example of this coordination behavior is demonstrated by the iron complex ferroin, formed from 1,10-phenanthroline and iron(II) ions, which serves as a redox indicator with standard potential +1.06 V. This foundational discovery established the importance of phenanthroline-based ligands in analytical chemistry and coordination compound synthesis.

The evolution of substituted phenanthroline derivatives, including chlorinated variants like this compound, represents advances in ligand modification strategies. Research has demonstrated that substituents at specific positions confer protection for the attached metal and influence coordination geometry preferences. The development of functionalized phenanthroline ligands has enabled the creation of complexes tailored for specific applications, including photosensitizers, luminescent probes, and catalytic systems.

Table 2: Related Phenanthroline Derivatives and Their Chemical Abstracts Service Numbers

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-methyl-1,10-phenanthrolin-2(1H)-one | 31535-89-4 | C₁₃H₁₀N₂O | 210.235 |

| 2-chloro-1,10-phenanthroline | 7089-68-1 | C₁₂H₇ClN₂ | 214.654 |

| 2,9-dichloro-1,10-phenanthroline | 29176-55-4 | C₁₂H₆Cl₂N₂ | 249.099 |

| This compound | 29176-54-3 | C₁₃H₉ClN₂O | 244.68 |

Positional Isomerism in Chlorinated Phenanthrolines

Positional isomerism in chlorinated phenanthroline derivatives demonstrates the structural diversity achievable through strategic halogen substitution. The phenanthroline framework offers eight distinct positions for functional group attachment, showcasing remarkable versatility for ligand modification. Each pair of positions exhibits specific reactivity patterns: positions , , , and each display characteristic chemical behavior that enables selective functionalization strategies.

The chlorinated phenanthroline family includes several important isomers that illustrate positional effects on molecular properties. 2-chloro-1,10-phenanthroline represents chlorine substitution at position 2, yielding molecular formula C₁₂H₇ClN₂ with molecular weight 214.654 g/mol. This positional variant demonstrates different electronic properties compared to the 9-chloro derivative, affecting both coordination behavior and synthetic accessibility.

2,9-dichloro-1,10-phenanthroline exemplifies symmetrical dichlorination, featuring chlorine atoms at both positions 2 and 9. This compound exhibits molecular formula C₁₂H₆Cl₂N₂ with molecular weight 249.099 g/mol, representing a synthetic intermediate that can be prepared from this compound through specific synthetic transformations. The symmetrical substitution pattern in 2,9-dichloro-1,10-phenanthroline creates steric protection around the metal coordination site, influencing complex geometry and stability.

Table 3: Comparative Analysis of Chlorinated Phenanthroline Positional Isomers

| Position of Chlorination | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Structural Characteristics |

|---|---|---|---|---|

| Position 2 | C₁₂H₇ClN₂ | 214.654 | 7089-68-1 | Asymmetric substitution affecting one coordination site |

| Position 9 (with methyl and ketone) | C₁₃H₉ClN₂O | 244.68 | 29176-54-3 | Multiple functional groups creating unique coordination environment |

| Positions 2,9 | C₁₂H₆Cl₂N₂ | 249.099 | 29176-55-4 | Symmetric dichlorination providing steric protection |

The positional isomerism effects extend beyond simple substitution patterns to influence fundamental molecular properties. Research indicates that chlorine substitution at different positions alters electron density distribution, affecting both metal-binding affinity and selectivity. The specific case of this compound combines chlorination with additional functional groups, creating a unique electronic environment that distinguishes it from other chlorinated phenanthroline derivatives.

Modern synthetic strategies have enabled the preparation of various chlorinated phenanthroline isomers through selective halogenation reactions and functional group transformations. The development of position-specific synthetic methods has facilitated the systematic study of structure-activity relationships in phenanthroline coordination chemistry, providing insights into optimal ligand design for specific applications. These advances have established chlorinated phenanthrolines as important building blocks for advanced coordination compounds and materials science applications.

Properties

IUPAC Name |

9-chloro-1-methyl-1,10-phenanthrolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXDYYVBJXXVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385865 | |

| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29176-54-3 | |

| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves the chlorination of 1-methyl-1,10-phenanthroline followed by oxidation. The reaction conditions may include:

Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.

Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

Reactor Design: Using stainless steel reactors with temperature and pressure control.

Purification: Employing techniques like recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxides.

Reduction: Formation of reduced derivatives using reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of phenanthroline oxides.

Reduction: Formation of reduced phenanthroline derivatives.

Substitution: Formation of substituted phenanthroline compounds.

Scientific Research Applications

Coordination Chemistry

The compound is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, enhancing their stability and biological activity. The mechanism of action involves binding to metal ions, which can lead to the formation of luminescent complexes used in photodynamic therapy and as sensors for detecting metal ions.

Table 1: Metal Complexes Formed with 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Phototherapy |

| Fe(III) | High | Sensing |

Biological Applications

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study conducted by researchers at the University of Santa Maria demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro. The results suggested that its interaction with metal ions could enhance its biological efficacy.

Photocatalysis

The compound is also investigated for its role in photocatalysis. Its ability to absorb light and facilitate chemical reactions under light exposure makes it suitable for applications in organic synthesis and environmental remediation.

Table 2: Photocatalytic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Dehalogenation | UV Light, Solvent: DMSO | 85 |

| Oxidative Coupling | Visible Light, Catalyst: Ru | 90 |

| Reduction of Ketones | LED Light, Solvent: Ethanol | 78 |

Mechanism of Action

The mechanism of action of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one involves its interaction with molecular targets such as metal ions or biological macromolecules. The pathways may include:

Coordination Chemistry: Binding to metal ions to form stable complexes.

Biological Interactions: Inhibiting enzyme activity or modulating protein functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one with structurally analogous derivatives, focusing on molecular structure, synthesis, and functional properties.

Structural and Electronic Comparisons

| Compound Name | Molecular Formula | Substituent Positions | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₉ClN₂O | Cl (9), CH₃ (1), O (2) | Electron-withdrawing Cl and ketone enhance polarity |

| 1-Methyl-1,10-phenanthrolin-2(1H)-one | C₁₃H₁₀N₂O | CH₃ (1), O (2) | Lack of Cl reduces electron deficiency |

| 2-Chloro-1,10-phenanthroline | C₁₂H₇ClN₂ | Cl (2) | No methyl or ketone; planar aromatic system |

| 9-Methyl-1,10-phenanthrolin-4(1H)-one | C₁₃H₁₀N₂O | CH₃ (9), O (4) | Ketone at position 4 alters conjugation |

| 9-Chloro-1,10-phenanthroline-2(1H)-thione | C₁₂H₇ClN₂S | Cl (9), S (2) | Thione group increases π-acidity vs. ketone |

Key Observations:

- The chlorine atom at position 9 in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence coordination chemistry compared to non-chlorinated analogs like 1-methyl-1,10-phenanthrolin-2(1H)-one .

- Ketone vs.

Functional Properties

- Luminescence : In europium(III) complexes, 1-methyl-1,10-phenanthrolin-2(1H)-one derivatives exhibit moderate luminescence (Table S4, ). The addition of chlorine may redshift emission spectra due to increased electron deficiency .

- Coordination Chemistry : The ketone group in the target compound allows for chelation with transition metals, whereas thione derivatives (e.g., 9-Chloro-1,10-phenanthroline-2(1H)-thione) show stronger binding to soft acids like Pt(II) .

- Stability: Chlorinated derivatives generally exhibit higher thermal stability compared to non-halogenated analogs, as seen in analogous anthraquinones () .

Biological Activity

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a derivative of phenanthroline, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and coordination chemistry. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the 9-position and a methyl group at the 1-position of the phenanthroline skeleton. This unique arrangement enhances its reactivity and biological activity compared to other phenanthroline derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C13H9ClN2O |

| Molecular Weight | 244.68 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Chelation Ability | Strong chelator for metal ions |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxicity in cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase .

A summary of some relevant studies is presented below:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Zhang et al. (2013) | HepG2 | <60 | Apoptosis via mitochondrial depolarization |

| Kaloyanov et al. (2011) | Hep2 | >30 | Selective cytotoxicity without affecting normal cells |

| Zasheva et al. (2019) | MCF-7 | <50 | Induction of apoptosis |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound acts as a ligand that can bind to DNA and metal ions, leading to the generation of reactive oxygen species (ROS) that contribute to cellular damage in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in therapeutic applications:

- Tumor Cell Growth Inhibition : A study utilized an MTT assay to evaluate the inhibitory effects on tumor cell growth. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .

- Photodynamic Therapy Applications : Due to its luminescent properties when complexed with certain metals, this compound has been explored for potential applications in photodynamic therapy, where it can selectively target and destroy cancer cells upon light activation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of phenanthroline followed by oxidation and chlorination. For example, 1-methyl-1,10-phenanthrolin-2(1H)-one (a precursor) is treated with POCl₃ to introduce the chloro substituent . Reaction conditions such as pH (e.g., 8.6–8.8 for epoxide formation in related derivatives), reagent quality (e.g., Clorox bleach for controlled oxidation), and reaction duration significantly impact yield and purity. Chromatography and crystallization are critical for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of molecular geometry . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions and methyl group integration.

- Mass spectrometry (MS) : For molecular ion detection and fragmentation patterns.

- IR spectroscopy : To identify carbonyl (C=O) and C-Cl stretching vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, protocols for analogous chlorinated phenanthrolines include:

- Use of gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation.

- Neutralization of acidic or basic waste streams before disposal.

- Storage in sealed containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in Ag(III)-mediated cross-coupling reactions?

- Methodological Answer : Mechanistic studies require:

- HRMS and IRPD spectroscopy : To track intermediates like Ag(III)-aryl species during cyclization reactions forming the phenanthrolinone scaffold .

- Kinetic isotope effects (KIE) : To determine rate-limiting steps (e.g., C-H activation vs. aryl-aryl bond formation).

- Computational modeling : DFT calculations (e.g., B3LYP functional) to map energy profiles and transition states .

Q. What experimental approaches are used to evaluate the fluorescence quenching or enhancement of this compound derivatives?

- Methodological Answer : Fluorescence properties are assessed via:

- Steady-state fluorescence spectroscopy : Compare emission spectra of derivatives (e.g., phenanthroline vs. phenanthrene analogs) to assess nitrogen coordination effects .

- Time-resolved fluorescence : Measure lifetime changes upon metal binding (e.g., Eu³⁺ complexes) to infer ligand-to-metal charge transfer .

- Quantum yield calculations : Normalize fluorescence intensity against reference standards (e.g., quinine sulfate) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions arise from variations in:

- Reagent purity : Trace moisture in POCl₃ can reduce chlorination efficiency .

- Analytical calibration : Standardize NMR (e.g., using internal references) and crystallographic data (e.g., SHELXL refinement parameters) to ensure reproducibility .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables affecting yield .

Q. What computational strategies can predict the electronic properties or binding affinities of this compound?

- Methodological Answer :

- DFT calculations : Use functionals like B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces for metal coordination sites .

- Molecular docking : Screen against protein targets (e.g., SIRT1 inhibitors) using AutoDock Vina to predict binding modes and affinities .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.